2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
Description
2,6-Difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (CAS: 2034252-73-6) is a sulfonamide derivative featuring a 2,6-difluorobenzenesulfonamide core linked to a hybrid heterocyclic moiety comprising a furan ring substituted with a thiophene group at the 3-position. Its molecular formula is C₁₆H₁₃F₂NO₄S₂, with a molecular weight of 385.4 g/mol . The thiophene-furan system may enhance π-π stacking interactions, while the sulfonamide group could contribute to hydrogen-bonding and solubility properties .
Properties
IUPAC Name |
2,6-difluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3S2/c16-12-2-1-3-13(17)15(12)23(19,20)18-8-11-4-5-14(21-11)10-6-7-22-9-10/h1-7,9,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINFISFPCMZSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a benzenesulfonamide core with difluoro substitutions and a thiophene-furan moiety. The molecular formula is , and it has a molecular weight of approximately 349.4 g/mol . The presence of fluorine atoms and heterocyclic rings contributes to its unique chemical properties, which may enhance its biological activity.
The mechanism of action for 2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits bactericidal properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.108 - 124.432 |
| Pseudomonas aeruginosa | 31.108 - 248.863 |
The compound demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), outperforming traditional antibiotics like ciprofloxacin in certain assays .
Case Studies
- Study on MRSA : A study conducted by researchers assessed the compound's effectiveness against MRSA biofilms, revealing that it significantly reduced biofilm formation at concentrations ranging from 62.216 to 124.432 µg/mL .
- In Vitro Testing : Another investigation highlighted the compound's ability to inhibit protein synthesis in bacterial cells, leading to cell death through disruption of nucleic acid and peptidoglycan production pathways .
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, similar compounds have shown promising profiles regarding absorption, distribution, metabolism, and excretion (ADME). It is anticipated that the presence of fluorine enhances lipophilicity, potentially improving bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Ranitidine Family
Ranitidine-related compounds share structural motifs with the target molecule, particularly furan-based backbones and sulfur-containing linkages. Key examples include:
Key Structural Comparisons :
Heterocyclic Core: The target compound incorporates a thiophene-furan system, whereas ranitidine derivatives focus on furan-dimethylamino scaffolds. The thiophene moiety may enhance lipophilicity and aromatic interactions compared to ranitidine’s dimethylamino group .
Substituent Effects :
- The 2,6-difluoro substitution on the benzene ring introduces strong electron-withdrawing effects, which could increase sulfonamide acidity (pKa ~1–3) compared to ranitidine’s nitro group (pKa ~4–5) .
- Ranitidine’s hemifumarate salts improve solubility in polar solvents, whereas the target compound lacks ionizable groups beyond the sulfonamide, suggesting lower aqueous solubility .
Molecular Weight and Complexity :
- The target compound (385.4 g/mol) is heavier than most ranitidine derivatives (209–357 g/mol), primarily due to the thiophene-furan system and fluorinated benzene ring. This may impact bioavailability or synthetic accessibility .
Functional Implications
- Biological Activity : Ranitidine derivatives act as histamine H₂-receptor antagonists, but the target compound’s fluorinated sulfonamide and thiophene-furan system may redirect activity toward COX-2 inhibition or kinase modulation , given sulfonamides’ prevalence in these drug classes .
- Synthetic Challenges : The thiophene-furan linkage may require regioselective coupling (e.g., Suzuki-Miyaura), whereas ranitidine analogues are synthesized via simpler alkylation or amidation steps .
Research Findings and Data Gaps
- Pharmacological Profiles : Unlike ranitidine derivatives, which are well-characterized in USP standards , the target compound lacks published bioactivity or toxicity data, necessitating further studies.
Q & A
Q. What are the typical synthetic routes for preparing 2,6-difluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide, and what key intermediates are involved?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the furan-thiophene hybrid scaffold. For example, Suzuki-Miyaura cross-coupling (in aqueous media with Pd catalysts) can introduce the thiophen-3-yl group to the furan ring .
- Step 2: Functionalization of the furan-methyl group. Chlorosulfonation of 2-bromofuran derivatives (e.g., using chlorosulfonic acid in DCM at 0°C) generates reactive sulfonyl chloride intermediates .
- Step 3: Sulfonamide coupling. The sulfonyl chloride reacts with the furan-methylamine intermediate under basic conditions (e.g., NaH in THF) to form the sulfonamide bond .
- Key intermediates : 5-(thiophen-3-yl)furan-2-carbaldehyde, 2,6-difluorobenzenesulfonyl chloride, and the amine-functionalized furan-thiophene precursor.
Q. Which purification techniques are most effective for isolating this compound, and how do solvent systems influence purity?
- Column chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (e.g., 9:1 to 4:1) effectively separates polar sulfonamide byproducts .
- Recrystallization : Ethanol/water mixtures (e.g., 70:30) optimize crystal formation while removing residual solvents like DCM or THF .
- Solvent influence : Non-polar solvents (hexane) may precipitate impurities, while polar aprotic solvents (DMF) dissolve reactive intermediates but require careful removal .
Q. What spectroscopic methods are employed to confirm the structure and purity of this sulfonamide derivative?
- 1H/13C NMR : Key signals include the sulfonamide NH (~10.5 ppm), fluorine-coupled aromatic protons (δ 7.1–7.8 ppm), and thiophene/furan CH groups (δ 6.2–7.0 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M + Na]+ peaks) and detects halogen isotopes (e.g., 35Cl/37Cl) .
- FT-IR : Sulfonamide S=O stretches (~1360 cm⁻¹ and 1150 cm⁻¹) and NH bending (~3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in X-ray crystallographic data for this compound, particularly when dealing with disordered moieties?
- Software tools : SHELXL (for small-molecule refinement) addresses disorder by refining occupancy factors and applying restraints to bond lengths/angles .
- Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity. Twinning parameters (e.g., BASF in SHELXL) are critical for crystals with pseudo-symmetry .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian) to identify plausible disordered configurations .
Q. What strategies optimize regioselectivity in functionalizing the thiophene or furan rings during derivatization?
- Directing groups : Introducing electron-withdrawing substituents (e.g., sulfonamides) on the furan ring directs electrophilic substitution to the 5-position of thiophene .
- Catalytic systems : Ir-based catalysts with dtbpy ligands enhance meta-selectivity in C–H borylation of aromatic rings, avoiding competing para-functionalization .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack on the electron-deficient thiophene ring, while non-polar solvents (toluene) stabilize radical intermediates .
Q. How do computational methods aid in predicting the biological activity of this compound against specific enzyme targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models sulfonamide-enzyme interactions (e.g., with carbonic anhydrase or dihydropteroate synthase). The fluorine atoms’ electronegativity enhances binding to Zn²+ active sites .
- MD simulations : GROMACS assesses stability of ligand-protein complexes, particularly for flexible furan-thiophene moieties .
- QSAR models : Correlate substituent effects (e.g., fluorine position) with antimicrobial IC50 values, using datasets from analogues like N-(2-oxo-2-arylethyl)sulfonamides .
Q. Data Contradiction Analysis Example
- Issue : Conflicting regioselectivity in thiophene functionalization.
- Evidence : Ir-catalyzed borylation yields 62% meta-selectivity under ligand 1A, but only 26% with dtbpy .
- Resolution : Ligand steric bulk (1A) restricts access to para positions, while electron-rich dtbpy favors alternative pathways. Validate via Hammett plots and kinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
